8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline
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Overview
Description
8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings The structure of this compound includes a quinoline moiety linked to an imidazo[1,2-a]pyridine ring via a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions . This method involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to construct the imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvent- and catalyst-free synthesis methods under controlled temperature and pressure conditions . The choice of reagents, solvents, and catalysts plays a crucial role in the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine with bromine or iodine results in the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Uniqueness
8-[({8-Methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]quinoline is unique due to its specific structural features, such as the presence of both quinoline and imidazo[1,2-a]pyridine moieties linked by a sulfanyl bridge. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H15N3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
8-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinoline |
InChI |
InChI=1S/C18H15N3S/c1-13-5-4-10-21-11-15(20-18(13)21)12-22-16-8-2-6-14-7-3-9-19-17(14)16/h2-11H,12H2,1H3 |
InChI Key |
FKIOXOGTTQIVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CSC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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